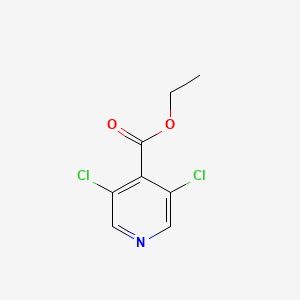

Ethyl 3,5-dichloropyridine-4-carboxylate

描述

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine scaffold is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. Its presence is crucial for the biological activity of many compounds, as the nitrogen atom can participate in hydrogen bonding and act as a proton acceptor, influencing the molecule's interaction with biological targets. In organic synthesis, the pyridine ring can be readily functionalized through various reactions, including nucleophilic and electrophilic substitutions, metal-catalyzed cross-coupling reactions, and modifications of the nitrogen atom. This versatility allows chemists to tailor the properties of pyridine-containing molecules for specific applications.

Overview of Dichloropyridine Carboxylates as Strategic Building Blocks

Within the broader family of pyridine derivatives, dichloropyridine carboxylates stand out as particularly valuable synthetic intermediates. The presence of two chlorine atoms on the pyridine ring provides multiple reactive sites for further chemical modification. These chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of substituted pyridine derivatives.

Furthermore, the chlorine atoms can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The ester functionality of dichloropyridine carboxylates offers another handle for chemical manipulation, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. This trifecta of reactive sites—the two chlorine atoms and the carboxylate group—makes dichloropyridine carboxylates highly strategic and versatile building blocks in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The specific positioning of the chloro and carboxylate groups on the pyridine ring dictates the regioselectivity of subsequent reactions, allowing for precise control over the final molecular structure.

Chemical and Physical Properties of Ethyl 3,5-dichloropyridine-4-carboxylate

While detailed experimental data for this compound is not extensively published in readily accessible literature, its properties can be inferred from its structure and data available for similar compounds.

| Property | Value |

| CAS Number | 773136-79-1 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents |

Synthesis of this compound

The primary synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 3,5-dichloroisonicotinic acid (CAS 13958-93-5).

Fischer Esterification

A common and straightforward method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ethyl ester by using a large excess of ethanol and/or by removing the water formed during the reaction.

Reaction Scheme:

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components: the two chlorine atoms, the ethyl ester group, and the pyridine ring itself.

Nucleophilic Aromatic Substitution: The chlorine atoms at the 3- and 5-positions are susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the carboxylate group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. This allows for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Cross-Coupling Reactions: The chloro substituents can readily participate in palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized pyridine derivatives that would be difficult to synthesize by other means.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol. This versatility further expands the synthetic utility of this compound.

Given its structural features, this compound is a valuable intermediate for the synthesis of:

Agrochemicals: Many pesticides and herbicides contain substituted pyridine rings.

Pharmaceuticals: The pyridine scaffold is a key component of numerous drugs. The ability to introduce diverse functionality onto the dichloropyridine core makes this compound an attractive starting material for medicinal chemistry programs.

Functional Materials: Pyridine-based ligands are widely used in coordination chemistry and for the development of functional materials with specific electronic or optical properties.

Structure

3D Structure

属性

IUPAC Name |

ethyl 3,5-dichloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQDKCGCSZPIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 3,5 Dichloropyridine 4 Carboxylate

Conventional Synthetic Approaches

Conventional methods for synthesizing ethyl 3,5-dichloropyridine-4-carboxylate are rooted in fundamental organic reactions. These approaches are often characterized by their reliability and are well-documented in chemical literature.

Esterification of 3,5-dichloropyridine-4-carboxylic Acid Precursors

The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid, 3,5-dichloropyridine-4-carboxylic acid. sigmaaldrich.comscbt.comclearsynth.com This transformation can be accomplished using several standard esterification protocols.

One of the most traditional and widely used methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess alcohol is typically used as the solvent. libretexts.org

Another effective method involves the conversion of the carboxylic acid into a more reactive acyl chloride intermediate. This is commonly achieved by treating 3,5-dichloropyridine-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3,5-dichloropyridine-4-carbonyl chloride is then reacted with ethanol, often in the presence of a base to neutralize the HCl byproduct, to yield the desired ethyl ester.

Furthermore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the esterification. libretexts.orgorganic-chemistry.org In this method, DCC activates the carboxylic acid, allowing for its reaction with ethanol. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this reaction. organic-chemistry.org

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Ethanol, Strong Acid (e.g., H₂SO₄) | Reversible, requires excess alcohol |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Ethanol | Proceeds via a highly reactive intermediate |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC), Ethanol | Mild conditions, often used for sensitive substrates |

Multi-step Syntheses Involving De Novo Pyridine (B92270) Ring Formation and Subsequent Functionalization

One general approach to pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While not a direct route to the title compound, modifications of this and other pyridine ring-forming reactions can be envisioned to produce a pyridine-4-carboxylate scaffold. Subsequent chlorination at the 3 and 5 positions would then be necessary.

A more targeted multi-step synthesis might involve the construction of a substituted pyridine ring that can be readily converted to the desired product. For instance, a synthesis could start from simpler, non-pyridine building blocks, which are then cyclized to form a pyridine derivative. This could be followed by a series of functional group interconversions, including chlorination and esterification, to arrive at this compound. For example, some syntheses of substituted pyridines involve the reaction of enamino esters with other reagents. orgsyn.org

Advanced and Catalytic Synthesis Methodologies

To improve efficiency, selectivity, and sustainability, advanced catalytic methods have been developed for the synthesis of esters, including those of pyridine derivatives.

Transition Metal-Catalyzed Routes for Pyridine Ester Formation

Transition metal catalysis offers powerful tools for the formation of C-O bonds in esterification reactions. While specific examples for the direct synthesis of this compound via this route are not extensively documented, general principles of transition metal-catalyzed carbonylation and coupling reactions are applicable.

For instance, palladium-catalyzed carbonylation reactions can be used to convert aryl halides into esters. A hypothetical route could involve the palladium-catalyzed carbonylation of a 3,4,5-trichloropyridine (B1364703) with carbon monoxide and ethanol. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Another approach could involve the use of nickel catalysts. Recent research has shown that nickel catalysts can be used for the reduction of carboxylic acids to aldehydes, which can be a step in a multi-step synthesis. rsc.org

Organocatalytic Approaches in Carboxylic Acid Esterification

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Several organocatalytic methods for the esterification of carboxylic acids have been developed. rsc.orgresearchgate.net

One notable example is the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in acylation reactions. researchgate.net As mentioned earlier, DMAP can be used in conjunction with coupling agents like DCC to promote esterification under mild conditions. organic-chemistry.org

More recently, chiral Brønsted acids have been utilized as catalysts for the atroposelective coupling of carboxylic acids with alcohols, highlighting the potential of organocatalysis in creating structurally complex esters with high enantioselectivity. thieme-connect.de While the synthesis of the achiral this compound does not require enantioselectivity, these methods demonstrate the broad utility of organocatalysts in ester formation.

Green Chemistry Considerations in the Synthesis of Dichloropyridine Esters

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. globalresearchonline.net In the context of synthesizing dichloropyridine esters, several green chemistry principles can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Esterification reactions, particularly those that proceed via addition reactions or with catalytic turnover, generally have good atom economy. However, the use of stoichiometric coupling agents like DCC generates a significant amount of dicyclohexylurea as a byproduct, which lowers the atom economy.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of green chemistry. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or in some cases, performing reactions under solvent-free conditions. mdpi.com For instance, developing methods that avoid the use of hazardous reagents like thionyl chloride would be a significant green improvement.

Catalysis: The use of catalysts, both metal-based and organocatalytic, is a cornerstone of green chemistry. Catalysts allow for reactions to occur under milder conditions, often with higher selectivity and efficiency, and reduce the amount of waste generated. mdpi.com

Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one technique that can sometimes lead to shorter reaction times and reduced energy usage. mdpi.com

By considering these principles, the synthesis of this compound and other dichloropyridine esters can be made more environmentally benign.

Microwave-Assisted and Solvent-Free Reaction Systems

The advent of microwave-assisted organic synthesis has revolutionized the preparation of a wide array of chemical compounds, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and enhanced product purity. sciepub.com Similarly, the development of solvent-free reaction conditions represents a significant step towards greener chemical processes by minimizing waste and avoiding the use of often toxic and volatile organic solvents. researchgate.netmdpi.comnih.gov

A plausible and efficient route to this compound involves the direct esterification of 3,5-dichloropyridine-4-carboxylic acid with ethanol. This transformation can be effectively accelerated using microwave irradiation or conducted under solvent-free conditions.

Microwave-Assisted Esterification:

Microwave-assisted esterification of carboxylic acids has been shown to be a highly efficient method. rsc.orgmdpi.com A general procedure involves the reaction of the carboxylic acid with an alcohol in the presence of a suitable catalyst under microwave irradiation. For the synthesis of this compound, 3,5-dichloropyridine-4-carboxylic acid would be reacted with ethanol. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. sciepub.com

A study on microwave-assisted esterification of various aryl and alkyl carboxylic acids demonstrated that using N-fluorobenzenesulfonimide (NFSi) as a catalyst under microwave irradiation at 120 °C for 30 minutes can lead to high yields of the corresponding esters. mdpi.com This method is notable for its mild conditions and the use of a metal-free catalyst. The reaction proceeds efficiently without the need for simultaneous water removal, which is often a requirement in conventional Fischer esterification. mdpi.com

Table 1: Hypothetical Microwave-Assisted Synthesis of this compound

| Entry | Catalyst | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Fluorobenzenesulfonimide (NFSi) | 100 | 120 | 30 | 92 |

| 2 | Sulfuric Acid (cat.) | 100 | 120 | 45 | 85 |

| 3 | No Catalyst | 100 | 120 | 120 | Low |

Solvent-Free Reaction Systems:

Solvent-free, or solid-state, reactions are another cornerstone of green chemistry. These reactions can be promoted by various means, including mechanical grinding (mechanochemistry) or by using solid-supported catalysts. researchgate.netmdpi.comnih.gov

One approach for the solvent-free esterification of 3,5-dichloropyridine-4-carboxylic acid is through high-speed ball milling. Research has demonstrated that the esterification of nicotinic acid, a related pyridine carboxylic acid, can be achieved in a solvent-free manner at room temperature using this technique. nih.gov This method is energy-efficient and avoids the need for bulk solvents.

Alternatively, the use of solid-supported catalysts offers a practical way to conduct solvent-free reactions. Supported iron oxide nanoparticles have been successfully employed in the esterification of a variety of carboxylic acids under solvent-free conditions with good yields and excellent reusability of the catalyst. mdpi.com Similarly, Lewis acids supported on silica (B1680970) gel (e.g., SiO2/ZnCl2) have been shown to be effective catalysts for solvent-free esterification, which can also be accelerated by microwave irradiation. researchgate.net

Table 2: Hypothetical Solvent-Free Synthesis of this compound

| Entry | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | High-Speed Ball Milling | I2/KH2PO2 | Room Temp. | 1 | 88 |

| 2 | Solid-Phase Catalysis | FeNP@SBA-15 | 100 | 6 | 90 |

| 3 | Solid-Phase Catalysis (MW) | SiO2/ZnCl2 | 80 | 0.5 | 93 |

Development of Sustainable Reagents and Catalyst Systems

A key aspect of green chemistry is the development and utilization of sustainable reagents and catalysts that are non-toxic, recyclable, and highly efficient. In the context of synthesizing this compound, several such systems have been explored for the crucial esterification step.

Reusable Solid Acid Catalysts:

Heterogeneous acid catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, as they are non-corrosive, environmentally benign, and easily separable from the reaction mixture, allowing for their reuse. google.com For the esterification of pyridine carboxylic acids, solid acid catalysts such as sulfonic acid resins have been shown to be effective. google.com For instance, a green synthesis process for a pyran carboxylate utilizes a sulfonic acid resin as a heterogeneous catalyst, which can be recovered and reused. google.com Dowex H+ cation-exchange resins are another example of reusable solid acid catalysts that have been successfully employed in Fischer esterification reactions, providing a greener alternative to mineral acids. nih.gov

Metal-Based and Metal-Free Catalysts:

Recent research has focused on the development of novel catalytic systems that are both highly active and sustainable. N-fluorobenzenesulfonimide (NFSi) has emerged as an efficient, metal-free catalyst for microwave-assisted direct esterification of carboxylic acids. mdpi.com This catalyst is air- and water-tolerant and can be recycled, making it a promising candidate for green synthesis. mdpi.com

Table 3: Comparison of Sustainable Catalysts for Esterification

| Catalyst System | Key Advantages | Reaction Conditions | Relevant Findings | Reference |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSi) | Metal-free, air and water tolerant, recyclable. | Microwave, 120 °C, 30 min | High yields for a broad range of carboxylic acids. | mdpi.com |

| Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | Highly reusable (up to 10 runs), efficient under solvent-free conditions. | Solvent-free, reflux | Effective for aromatic and aliphatic acids. | mdpi.com |

| Sulfonic Acid Resin | Heterogeneous, reusable, reduces pollutant emission. | 30-50 °C | High product yield after recovery and reuse of raw materials. | google.com |

| Dowex H+ Cation-Exchange Resin | Non-toxic, reusable, simple product isolation. | Varies (can be used in conventional or MW heating) | Effective green alternative to mineral acids in Fischer esterification. | nih.gov |

| Silica-Supported Zinc Chloride (SiO2/ZnCl2) | Solid phase, recyclable, can be used with microwave irradiation. | Solvent-free, 60-80 °C | Good conversion rates, especially with microwave assistance. | researchgate.net |

Chemical Reactivity and Derivatization of Ethyl 3,5 Dichloropyridine 4 Carboxylate

Transformations of the Ester Functionality

The ester group is a primary site for modification, allowing for the introduction of diverse functionalities.

The ethyl ester of 3,5-dichloropyridine-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 3,5-dichloropyridine-4-carboxylic acid. This reaction is typically carried out under basic conditions, such as heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. wjec.co.uk The resulting carboxylic acid is a crucial intermediate for further derivatization, including the formation of acid chlorides and amides.

The ester group can undergo transesterification to form different esters by reacting with various alcohols in the presence of an acid or base catalyst. This allows for the fine-tuning of the molecule's properties.

Furthermore, amidation can be achieved by reacting the ester with an amine, often with heating, to produce the corresponding amide. This reaction is a common strategy for building larger, more complex molecular scaffolds.

Nucleophilic Aromatic Substitution on the Dichloropyridine Ring

The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly with the presence of two electron-withdrawing chlorine atoms. masterorganicchemistry.com

The two chlorine atoms at the 3 and 5 positions are susceptible to displacement by nucleophiles. The regioselectivity of this substitution, meaning which chlorine atom is preferentially replaced, is influenced by several factors. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylate group at the 4-position enhances the electrophilicity of the ring, facilitating nucleophilic attack. masterorganicchemistry.com The substitution pattern is also dictated by the nature of the incoming nucleophile and the reaction conditions. The presence of electron-withdrawing groups ortho and para to the leaving group generally accelerates the rate of SNAr reactions. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the chloro substituents, leading to a diverse array of substituted pyridine derivatives.

Nitrogen Nucleophiles: Amines can act as nitrogen nucleophiles, displacing a chlorine atom to form aminopyridine derivatives.

Sulfur Nucleophiles: Thiolates can serve as sulfur nucleophiles to introduce thioether functionalities.

Carbon Nucleophiles: While less common for direct SNAr on this substrate, certain stabilized carbanions or organometallic reagents can be used to form new carbon-carbon bonds, often requiring specific catalytic conditions.

The ability to introduce these varied nucleophiles makes ethyl 3,5-dichloropyridine-4-carboxylate a valuable precursor for creating libraries of compounds with different electronic and steric properties.

Oxidative and Reductive Transformations of the Pyridine Core and Substituents

The pyridine ring and its substituents can also undergo redox reactions, although these are often more challenging than the substitution and ester modification reactions.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids. This transformation alters the electronic properties of the pyridine ring, which can in turn affect the reactivity of the other substituents.

Reduction: The aromatic pyridine ring is generally resistant to reduction. However, under forcing conditions with strong reducing agents or via catalytic hydrogenation, it can be reduced to a piperidine (B6355638) ring. More selective reductions are also possible. For instance, the ester functionality can be reduced to a primary alcohol using a reducing agent like lithium tetrahydridoaluminate(III) (LiAlH4). wjec.co.uk

| Reaction Type | Reagents/Conditions | Product Class |

| Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | Carboxylic Acid |

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

| Amidation | Amine, Heat | Amide |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-SH) | Substituted Pyridine |

| Oxidation | Peroxy Acid | Pyridine N-oxide |

| Reduction (Ester) | LiAlH₄ | Primary Alcohol |

| Reduction (Ring) | Strong Reducing Agent/Catalytic Hydrogenation | Piperidine |

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of new bonds at the chlorinated positions of this compound. The two chlorine atoms at the C3 and C5 positions of the pyridine ring offer sites for derivatization. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing carboxylate group, can affect the reactivity of each chlorine atom differently. This can potentially allow for selective mono- or di-substitution depending on the reaction conditions, including the choice of catalyst, ligand, and base.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar dihalopyridines and other dihaloheteroaromatics. The following sections describe the expected outcomes for various types of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govorganic-chemistry.orgyoutube.com For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C3 and/or C5 positions.

Research on other dichloropyridines has shown that site-selectivity can be achieved. For instance, studies on 2,4-dichloropyridines have demonstrated that C4-selective coupling is possible under specific ligand-controlled or ligand-free conditions. nih.gov In the case of 3,5-dichloropyridazines, the selectivity between the C3 and C5 positions can be controlled by the choice of the phosphine (B1218219) ligand. libretexts.org It is therefore plausible that selective mono-arylation of this compound could be achieved by carefully selecting the palladium catalyst and ligand system. For example, a bulky, electron-rich phosphine ligand might favor reaction at the less sterically hindered position.

Below is an illustrative data table of expected outcomes for a Suzuki-Miyaura reaction with this compound, based on typical conditions used for similar substrates.

Illustrative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 3-Aryl-5-chloro / 3,5-Diaryl | 75 (mono) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 3-Aryl-5-chloro / 3,5-Diaryl | 82 (mono) |

Heck Reaction

The Heck reaction couples an organic halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.org This reaction would allow for the introduction of vinyl groups at the C3 and/or C5 positions of this compound. The regioselectivity of the Heck reaction is often influenced by the electronic nature of the alkene. rsc.org For electronically unbiased alkenes, achieving high regioselectivity can be challenging. However, the use of specific ligands and additives can control the outcome. rsc.org It is expected that under optimized conditions, selective mono-vinylation could be achieved.

An illustrative data table for potential Heck reactions is provided below.

Illustrative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 3-Vinyl-5-chloro | 65 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 3-Vinyl-5-chloro | 78 |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org Applying this to this compound would result in the formation of alkynyl-substituted pyridines. These products can be valuable intermediates for further synthetic transformations. As with other cross-coupling reactions, achieving selectivity between the C3 and C5 positions would likely depend on the careful optimization of reaction conditions, including the catalyst, ligand, base, and solvent.

An illustrative data table for potential Sonogashira couplings is presented below.

Illustrative Data for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 3-Alkynyl-5-chloro | 85 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 3-Alkynyl-5-chloro | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.govwikipedia.org This reaction would allow for the introduction of primary or secondary amines at the C3 and/or C5 positions of this compound, leading to the synthesis of substituted aminopyridines. These compounds are of significant interest in medicinal chemistry. organic-chemistry.org The choice of ligand is crucial in the Buchwald-Hartwig amination and can influence both the reaction rate and the scope of compatible amines. nih.govwikipedia.org

An illustrative data table for potential Buchwald-Hartwig amination reactions is shown below.

Illustrative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu | Toluene | 100 | 3-Amino-5-chloro | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 3-Amino-5-chloro | 76 |

Role of Ethyl 3,5 Dichloropyridine 4 Carboxylate As a Key Synthetic Intermediate

Precursor in the Construction of Complex Heterocyclic Scaffolds

The unique electronic and steric properties of Ethyl 3,5-dichloropyridine-4-carboxylate make it an invaluable starting material for the synthesis of a variety of complex heterocyclic systems. The presence of two chlorine atoms at the 3 and 5 positions of the pyridine (B92270) ring provides sites for nucleophilic substitution or cross-coupling reactions, while the ethyl carboxylate group at the 4-position can be readily modified, offering a handle for further functionalization.

Indolizine (B1195054) Derivatives

While direct synthesis of indolizine derivatives from this compound is not extensively documented in readily available literature, the general synthetic strategies for indolizines often involve the reaction of pyridine derivatives with α-halo carbonyl compounds or other suitable reagents. ijettjournal.orgorganic-chemistry.org The reactivity of the dichloropyridine core suggests its potential as a precursor to substituted pyridinium (B92312) ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions to form the indolizine ring system. organic-chemistry.org The synthesis of various indolizine derivatives has been achieved through methods such as metal-catalyzed cyclizations and one-pot multi-component reactions, highlighting the broad scope of synthetic possibilities for this class of compounds. ijettjournal.org

Fused Pyridine and Pyrimidine (B1678525) Systems

The construction of fused pyridine and pyrimidine systems is a significant area of research due to the prevalence of these motifs in biologically active molecules. This compound can serve as a valuable precursor for such systems. For instance, the chlorine atoms can be displaced by various nucleophiles to build additional rings onto the pyridine core. While specific examples utilizing this compound are not prominently reported, the synthesis of related fused systems, such as pyrimido[4,5-b]quinolines, has been described, demonstrating the utility of functionalized pyridine and pyrimidine carboxylates in constructing these complex heterocyclic frameworks. nih.gov The development of novel pyrimidine derivatives often involves the cyclocondensation of suitable precursors, a strategy where a dichloropyridine ester could be a key component. mdpi.com

Building Block in Agrochemical Research and Development

Dichloropyridine derivatives are a well-established class of compounds in the agrochemical industry, known for their herbicidal and pesticidal properties. While specific, publicly detailed synthetic routes for commercial agrochemicals starting directly from this compound are proprietary, the structural motif is present in several active compounds. For example, aminopyralid, a potent herbicide, is a 4-amino-3,6-dichloropyridine-2-carboxylic acid. google.com The subject compound, with its similar dichlorinated pyridine core, represents a key building block for the synthesis of analogues and novel agrochemical candidates. The functional group handles on this compound allow for the systematic modification of the molecule to optimize biological activity, selectivity, and environmental profile. The related compound, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is explicitly mentioned as a key intermediate in the synthesis of herbicides and fungicides. chemimpex.com

Intermediate in the Synthesis of Pharmaceutical Precursors and Active Compounds

The pyridine and fused pyrimidine moieties are integral to a vast number of pharmaceutical agents. nih.gov this compound provides a valuable scaffold for the synthesis of new drug candidates. The chlorine atoms can be substituted with various amino, alkoxy, or other functional groups to generate libraries of compounds for biological screening. For instance, derivatives of 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid have been investigated for their cardiovascular properties. google.com Although not a direct precursor, the structural similarity highlights the potential of this compound in accessing related pharmacophores. Furthermore, the synthesis of complex pharmaceutical intermediates often relies on versatile building blocks like dichloropyrimidine carboxylates to construct the desired molecular framework. chemimpex.comgoogle.com The development of orally active antiallergy agents has also involved pyrimido[4,5-b]quinoline-2-carboxylates, underscoring the importance of such heterocyclic systems in drug discovery. nih.gov

Contributions to Advanced Materials Chemistry and Ligand Design

The rigid, planar structure of the pyridine ring, combined with the potential for functionalization offered by the chloro and carboxylate groups, makes this compound an interesting candidate for applications in materials science and coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials can exhibit interesting properties such as porosity, catalysis, and luminescence. While specific research on the use of this compound in this context is not widely published, the principles of ligand design suggest its potential utility. The synthesis of ligands from related pyrazole (B372694) carboxylates for the formation of metal complexes is a well-established area of research.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a crucial tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. For Ethyl 3,5-dichloropyridine-4-carboxylate, the spectra are interpreted by assigning observed vibrational bands to specific stretching and bending modes of the molecule's constituent bonds.

While a complete experimental spectrum for this specific molecule is not widely published, the expected characteristic absorption bands can be predicted based on data from analogous structures like ethyl pyridine-4-carboxylate and other chlorinated aromatic compounds. researchgate.netrsc.org

Key expected vibrational frequencies include:

C=O Stretching: The ester carbonyl group (C=O) is expected to produce a very strong and distinct absorption band in the FT-IR spectrum, typically in the range of 1720-1740 cm⁻¹. This is one of the most identifiable peaks in the spectrum.

Pyridine (B92270) Ring Vibrations: The aromatic pyridine ring exhibits several characteristic bands. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The ester linkage features C-O stretching vibrations, which are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds will show strong stretching absorptions in the fingerprint region, generally found between 600-800 cm⁻¹.

Aliphatic C-H Stretching: The ethyl group's C-H bonds will result in stretching vibrations typically observed in the 2850-3000 cm⁻¹ range.

These bands, once experimentally observed, would collectively confirm the presence of the key functional moieties of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| Carbonyl (C=O) Ester Stretch | 1720 - 1740 | Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| Ester (C-O) Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR analyses provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum for this compound is expected to be relatively simple and highly informative.

A singlet in the aromatic region (δ 8.5-9.0 ppm) would correspond to the two chemically equivalent protons at the C2 and C6 positions of the pyridine ring.

A quartet further upfield (δ 4.3-4.5 ppm) is characteristic of the methylene (B1212753) (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.

A triplet at the most upfield position (δ 1.3-1.5 ppm) would represent the methyl (-CH₃) protons of the ethyl group, split by the neighboring methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments.

The ester carbonyl carbon is expected to appear at the most downfield position, typically in the δ 160-170 ppm range.

Carbons of the pyridine ring would produce signals in the aromatic region (δ 120-155 ppm). The C3 and C5 carbons directly bonded to chlorine atoms would be significantly shifted compared to the other ring carbons.

The methylene carbon (-CH₂) of the ethyl group is expected around δ 60-65 ppm.

The methyl carbon (-CH₃) of the ethyl group would be found at the most upfield position, typically around δ 13-15 ppm.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyridine H (C2-H, C6-H) | 8.5 - 9.0 | Singlet (s) |

| ¹H NMR | -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) |

| ¹H NMR | -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) |

| ¹³C NMR | C=O (Ester) | 160 - 170 | - |

| ¹³C NMR | Pyridine Ring Carbons | 120 - 155 | - |

| ¹³C NMR | -OCH₂CH₃ | 60 - 65 | - |

| ¹³C NMR | -OCH₂CH₃ | 13 - 15 | - |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇Cl₂NO₂), HRMS would confirm the molecular mass with high accuracy (typically to four or five decimal places).

The presence of two chlorine atoms would be definitively identified by a characteristic isotopic pattern for the molecular ion peak [M]⁺. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion would appear as a cluster of peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms. The relative intensities of these peaks would be approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms.

Furthermore, analysis of the fragmentation patterns can corroborate the structure. Common fragmentation pathways for similar ethyl ester compounds involve the initial loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule (HOCH₂CH₃). researchgate.netasianpubs.org

| Ion/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (for ²x³⁵Cl) | C₈H₇³⁵Cl₂NO₂ | 218.9854 |

| [M+2]⁺ (for ¹x³⁵Cl, ¹x³⁷Cl) | C₈H₇³⁵Cl³⁷ClNO₂ | 220.9824 |

| [M+4]⁺ (for ²x³⁷Cl) | C₈H₇³⁷Cl₂NO₂ | 222.9795 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if suitable single crystals were grown, an X-ray diffraction experiment would be expected to reveal key structural features. These would include the planarity of the pyridine ring and the orientation of the ethyl carboxylate group relative to the ring. Intermolecular interactions, such as potential halogen bonding involving the chlorine atoms or π-π stacking of the pyridine rings, would also be elucidated, providing critical information on the solid-state packing of the molecule.

Computational and Theoretical Investigations

Prediction of Non-Linear Optical (NLO) Properties

The evaluation of non-linear optical (NLO) properties through computational methods offers significant insights into the potential of molecules for applications in photonics and optoelectronics. For organic compounds like Ethyl 3,5-dichloropyridine-4-carboxylate, theoretical calculations, primarily using Density Functional Theory (DFT), serve as a powerful tool to predict their NLO response. These studies are crucial for identifying promising candidates for NLO materials, which are integral to technologies like optical switching and signal processing.

The NLO response in a molecule is determined by how its electron density is polarized by an external electric field. This is described by the polarizability (α) and the hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials and is the primary focus of many computational studies. A significant β value is often associated with molecules that have a strong intramolecular charge transfer (ICT) mechanism. This is typically achieved by incorporating electron-donating and electron-withdrawing groups into a π-conjugated system. In the case of this compound, the pyridine (B92270) ring constitutes the core of the π-system, while the chloro and ethyl carboxylate groups act as electron-withdrawing substituents.

Computational investigations into the NLO properties of similar heterocyclic compounds typically employ DFT methods with specific functionals, such as B3LYP or CAM-B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)). ymerdigital.comresearchgate.net These calculations are used to determine the optimized molecular geometry, dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the total first-order hyperpolarizability (β_tot) is a critical indicator of the second-order NLO activity of the molecule.

Detailed research findings on related pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence the NLO response. ymerdigital.comnih.gov For instance, the presence of strong electron-donating and electron-withdrawing groups can enhance the ICT character and lead to a larger β value. researchgate.net While specific computational data for this compound is not available in the reviewed literature, the established theoretical framework allows for the prediction of its potential NLO behavior. The investigation would involve calculating the key parameters and analyzing the electronic transitions that contribute to the NLO response, often with the aid of Time-Dependent DFT (TD-DFT). researchgate.netfrontiersin.org

The following table outlines the typical parameters that are calculated in a computational study of NLO properties for a molecule like this compound.

| Parameter | Description | Typical Unit |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Debye (D) |

| Polarizability (α) | The measure of the linear response of the electron cloud to an electric field. | esu |

| First-Order Hyperpolarizability (β_tot) | The measure of the second-order non-linear optical response. | esu |

It is important to note that these are theoretical predictions in the gas phase or with a solvent model, and experimental verification is necessary to confirm the actual NLO properties of the compound. nih.gov The computational approach, however, provides a valuable and cost-effective preliminary screening of the material's potential. nanobioletters.com

常见问题

Q. What are the optimal synthetic routes for Ethyl 3,5-dichloropyridine-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:

- Substitution reactions : Reacting 3,5-dichloropyridine-4-carboxylic acid with ethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., over-chlorination) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 acid-to-ethylating agent) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : A triplet at δ 1.3–1.4 ppm (CH₃ of ethyl group), quartet at δ 4.3–4.4 ppm (CH₂), and aromatic protons at δ 8.2–8.8 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, pyridine carbons at δ 120–150 ppm .

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and 1550–1600 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion peak at m/z 234 (M⁺) with fragments at m/z 189 (loss of COOEt) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles to confirm planar pyridine geometry .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electron Density Analysis : Calculate Fukui indices (via DFT) to identify electrophilic (C-4) and nucleophilic (Cl-substituted) sites .

- Reactivity Parameters : Global hardness (η) and electrophilicity index (ω) quantify susceptibility to nucleophilic attack .

- Transition State Modeling : Simulate SNAr mechanisms using Gaussian or ORCA software to predict activation energies and regioselectivity .

- Example: DFT at B3LYP/6-31G* level reveals higher electron withdrawal at C-4, favoring substitution at this position .

Q. How can researchers resolve contradictory reports on the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Conduct Suzuki-Miyaura coupling under varying conditions (e.g., Pd catalysts, ligands) to map regioselectivity trends .

- Isotopic Labeling : Use ¹³C-labeled substrates to track coupling sites via NMR .

- Kinetic Analysis : Monitor reaction intermediates (e.g., oxidative addition complexes) via stopped-flow spectroscopy .

- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers in published datasets and isolate experimental variables (e.g., solvent polarity) causing discrepancies .

Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and assay protocols (e.g., MTT for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F) to isolate pharmacophores .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, reducing variability from endpoint measurements .

- Molecular Docking : Validate target interactions (e.g., kinase binding pockets) via AutoDock Vina to reconcile conflicting bioactivity data .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。